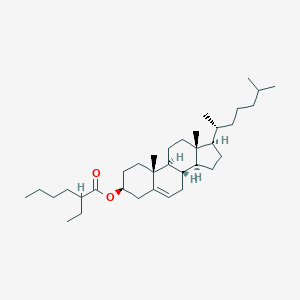

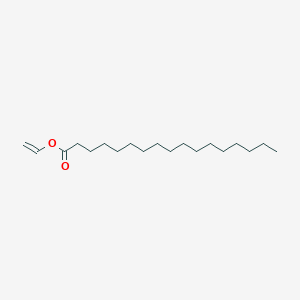

Ethenyl heptadecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Transformations and Ketonization

Catalytic reactions involving esters, such as those seen with various alkyl esters of heptanoic acid, highlight the potential of ethenyl heptadecanoate in catalytic processes. The study by Gliński, Szymański, and Łomot (2005) on ketonization of alkyl esters using oxide catalysts shows the reactivity of heptanoates with primary and secondary alkyl groups, suggesting that ethenyl heptadecanoate could participate in similar catalytic transformations to produce industrially relevant ketones (Gliński, Szymański, & Łomot, 2005).

Biochemical Degradation

Research on microbial remediation, such as the degradation of trichloroethylene, indicates the microbial processes' ability to transform complex organic compounds. Though ethenyl heptadecanoate is structurally different, understanding these biodegradation mechanisms can provide insights into environmental and biotechnological applications where similar ester compounds could be degraded or transformed (Pant & Pant, 2010).

Advanced Sensing Technologies

The development of ultrasensitive ethene detectors based on graphene–copper(I) hybrid materials by Fu et al. (2017) suggests a pathway for ethenyl heptadecanoate in sensor technologies, especially if its presence could influence the detection or measurement of other small organic molecules in complex mixtures (Fu et al., 2017).

Catalysis and Polymerization

The work on methanol dehydrogenation and ethene hydrogenation under various conditions, including the study of radicals in Ziegler–Natta polymerization of ethene, provides a foundation for understanding how vinyl esters like ethenyl heptadecanoate could be involved in polymerization processes or serve as modifiers in polymer chemistry (Freund et al., 2003).

Propiedades

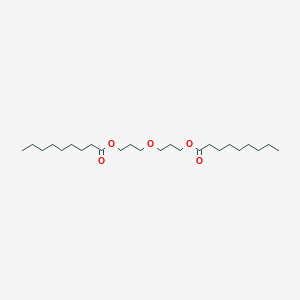

IUPAC Name |

ethenyl heptadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h4H,2-3,5-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNVHSQCRJMJHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethenyl heptadecanoate | |

CAS RN |

9003-95-6 |

Source

|

| Record name | Octadecanoic acid, ethenyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.